Cas no 2680865-54-5 (2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid)

2-{(tert-ブトキシ)カルボニル(オキソラン-2-イル)メチルアミノ}-4-メチル-1,3-チアゾール-5-カルボン酸は、高度に機能化されたチアゾール誘導体であり、有機合成中間体として重要な役割を果たします。tert-ブトキシカルボニル(Boc)基とオキソラン環を有するため、保護基としての安定性と分子修飾の柔軟性を兼ね備えています。4位のメチル基と5位のカルボキシル基は、さらなる官能基変換や医薬品開発における構造最適化に適しています。特にペプチド模倣体やヘテロ環化合物の合成において、立体選択的反応を可能にする点が特長です。

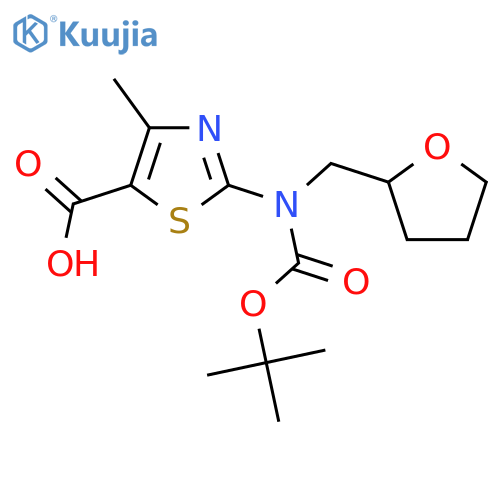

2680865-54-5 structure

商品名:2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid

2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28297425

- 2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

- 2680865-54-5

- 2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid

-

- インチ: 1S/C15H22N2O5S/c1-9-11(12(18)19)23-13(16-9)17(8-10-6-5-7-21-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)

- InChIKey: TYBIASGZVDZAIP-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=C(C)N=C1N(C(=O)OC(C)(C)C)CC1CCCO1

計算された属性

- せいみつぶんしりょう: 342.12494298g/mol

- どういたいしつりょう: 342.12494298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297425-0.1g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28297425-1.0g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28297425-10g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28297425-5g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 5g |

$1945.0 | 2023-09-07 | ||

| Enamine | EN300-28297425-0.05g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28297425-0.25g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28297425-5.0g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28297425-2.5g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28297425-10.0g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28297425-0.5g |

2-{[(tert-butoxy)carbonyl][(oxolan-2-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid |

2680865-54-5 | 95.0% | 0.5g |

$645.0 | 2025-03-19 |

2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2680865-54-5 (2-{(tert-butoxy)carbonyl(oxolan-2-yl)methylamino}-4-methyl-1,3-thiazole-5-carboxylic acid) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量